2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-
Brand Name: Vulcanchem
CAS No.: 73287-67-9
VCID: VC3234852
InChI: InChI=1S/C22H17N5O2/c1-27-19-10-6-5-9-18(19)21(28)20(22(27)29)26-25-17-13-11-16(12-14-17)24-23-15-7-3-2-4-8-15/h2-14,28H,1H3
SMILES: CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O
Molecular Formula: C22H17N5O2
Molecular Weight: 383.4 g/mol

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-

CAS No.: 73287-67-9

Cat. No.: VC3234852

Molecular Formula: C22H17N5O2

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- - 73287-67-9

Specification

CAS No. 73287-67-9
Molecular Formula C22H17N5O2
Molecular Weight 383.4 g/mol
IUPAC Name 4-hydroxy-1-methyl-3-[(4-phenyldiazenylphenyl)diazenyl]quinolin-2-one
Standard InChI InChI=1S/C22H17N5O2/c1-27-19-10-6-5-9-18(19)21(28)20(22(27)29)26-25-17-13-11-16(12-14-17)24-23-15-7-3-2-4-8-15/h2-14,28H,1H3
Standard InChI Key DPCODSAZAZCDLC-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O
Canonical SMILES CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O

Introduction

Chemical Structure and Nomenclature

Structural Description

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- features a quinolinone core structure with multiple functional groups. The compound contains a 2-quinolone scaffold with a 4-hydroxy group, 1-methyl substitution, and a complex 3-position substituent comprising two azo linkages connecting a phenyl group and a benzene ring . This structure can also be represented as (3Z)-1-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]quinoline-2,4-dione, highlighting the arrangement of the azo functional groups and the core quinoline structure .

Nomenclature and Synonyms

The compound is known by several synonyms in chemical databases and literature:

SynonymReference System
2(1H)-Quinolinone,4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-9CI naming system
Carbostyril,4-hydroxy-1-methyl-3-[[p-(phenylazo)phenyl]azo]-7CI naming system
(3Z)-1-methyl-3-[(4-phenyldiazenylphenyl)hydrazinylidene]quinoline-2,4-dioneIUPAC name
2(1H)-Quinolinone,4-hydroxy-1-methyl-3-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)Alternative representation

These diverse naming conventions reflect the complex structure of the compound, with each emphasizing different structural aspects .

Physicochemical Properties

Basic Physical Properties

The compound exhibits specific physicochemical characteristics that define its behavior in various environments. Table 1 summarizes these properties based on available data:

PropertyValue
Molecular FormulaC₂₂H₁₇N₅O₂
Molecular Weight383.403 g/mol
Exact Mass383.138 g/mol
Density1.296 g/cm³
Boiling Point581.977°C at 760 mmHg
Flash Point305.769°C
AppearanceNot specified in literature

These physical properties suggest that the compound is a high-boiling, thermally stable substance with a relatively high molecular weight .

Structural Parameters

Additional computational and experimental parameters further characterize the compound:

ParameterValue
PSA (Polar Surface Area)86.49000 Ų
LogP4.86720
Index of Refraction1.677

The relatively high LogP value indicates significant lipophilicity, suggesting limited water solubility but good membrane permeability, which could be relevant for potential biological applications .

Synthesis Methods and Chemical Reactions

Azo Compound Synthesis

The azo components of the target compound could potentially be introduced through diazotization reactions, a common method for synthesizing azo compounds. This typically involves:

  • Formation of a diazonium salt from a primary aromatic amine using sodium nitrite under acidic conditions

  • Coupling of the diazonium salt with an activated aromatic compound

For example, in the synthesis of related azo quinoline compounds, researchers have reported procedures involving cooling mixtures to 0-5°C during the diazotization step, followed by continuous stirring for approximately 1 hour under cooling conditions .

Structural Similarities to Related Compounds

Quinolone Family Relationship

This compound belongs to the broader quinolone family, which includes numerous derivatives with diverse biological activities. The 2-quinolone scaffold serves as a fundamental structure in various pharmacologically active compounds . Specifically, the compound shares structural features with:

  • 4-phenyl-2-quinolone (4-PQ) derivatives, which have been investigated as antimitotic agents

  • Methoxy-substituted 4-PQ derivatives, which have demonstrated anticancer activities

Azo Dye Classification

The presence of multiple azo (-N=N-) linkages classifies this compound as part of the azo dye family. Similar azo quinoline dyes have been investigated for various applications, including biological activities against different microorganisms .

Analytical Methods for Characterization

Spectroscopic Identification

Based on general practices for similar compounds, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- could be characterized using multiple spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals corresponding to the quinolone core, methyl substituent, and azo linkages

  • IR Spectroscopy: Would identify functional groups including carbonyl, hydroxyl, and azo linkages

  • UV-Visible Spectroscopy: Particularly relevant due to the extended conjugation in the molecule, which would likely result in strong absorption in the visible region

Mass Spectrometry

Mass spectrometric analysis would provide confirmation of the molecular weight (383.138 g/mol) and fragmentation patterns characteristic of the structural features .

Applications and Future Research Directions

Future Research Opportunities

Several research directions could be pursued to expand knowledge about this compound:

  • Comprehensive biological activity screening, particularly against cancer cell lines and microbial pathogens

  • Structure-activity relationship studies through the synthesis of analogs with modifications to the core structure

  • Investigation of photochemical properties, given the presence of azo groups that may exhibit photoswitching behavior

  • Computational studies to predict additional properties and potential binding interactions with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator